

Mechanism of Action of NLRP3 Inflammasome and Inhibitors

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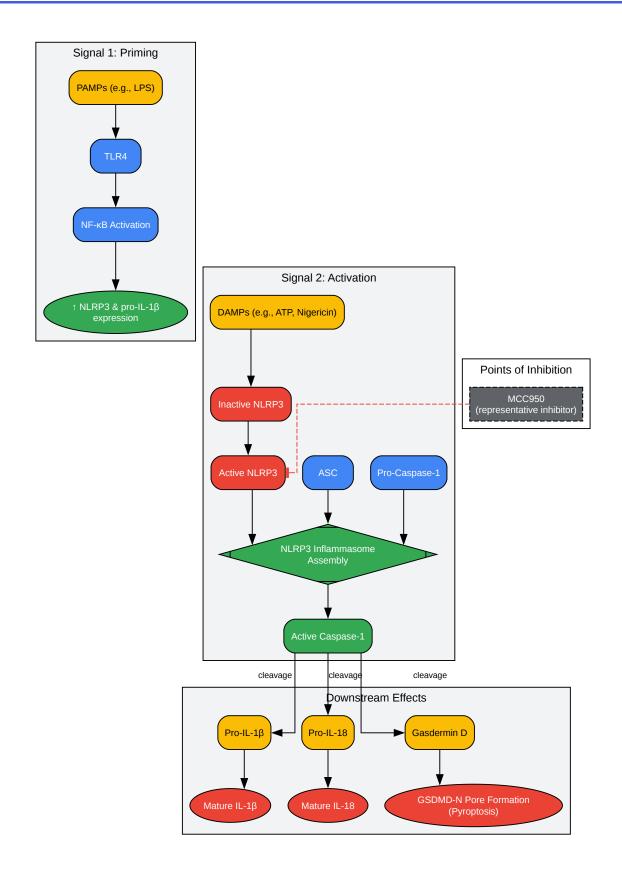
The NLRP3 inflammasome is a key component of the innate immune system that responds to a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][5][6]

- Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns
 (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This
 leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling
 pathway.[5][6][7]
- Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger this second step.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1.[1][6]

NLRP3 inhibitors can target different stages of this pathway. MCC950, for example, is a direct inhibitor of NLRP3, preventing its activation and subsequent inflammasome assembly.[8]

NLRP3 Inflammasome Signaling Pathway





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Caption: NLRP3 inflammasome activation pathway and point of inhibition.



Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes the properties of MCC950 and other commonly used NLRP3 inhibitors.

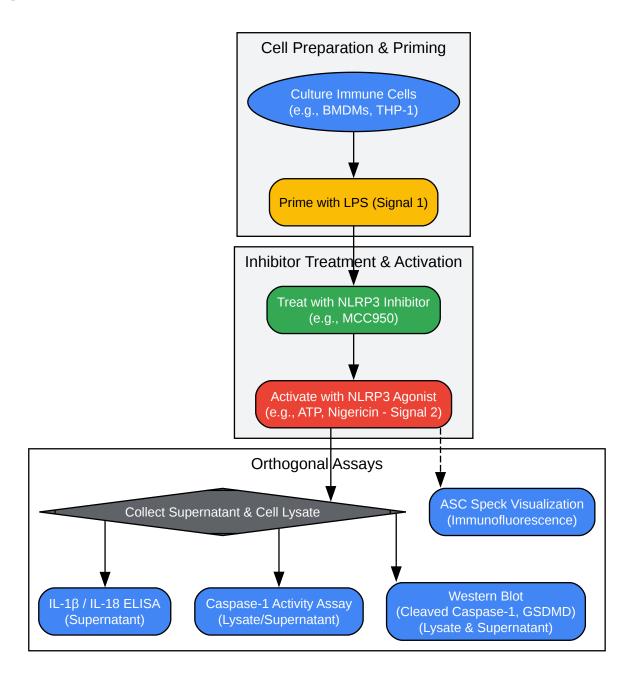
Inhibitor	Mechanism of Action	Reported IC50	Reference
MCC950	Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent ASC oligomerization.[8]	~8 nM (mouse BMDMs)	[8]
CY-09	Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity.[8]	~5 μM (mouse BMDMs)	[8]
Oridonin	Covalently binds to a cysteine residue in the NACHT domain of NLRP3, blocking the interaction between NLRP3 and NEK7.[9]	~0.75 μM (mouse BMDMs)	[9]
MNS	Binds to the LRR and NACHT domains of NLRP3, suppressing its ATPase activity.[6]	~2 μM (mouse BMDMs)	[6][9]

Orthogonal Assays to Confirm NLRP3 Inflammasome Inhibition

To robustly validate the activity of an NLRP3 inhibitor, a series of orthogonal assays should be employed. These assays measure different downstream events of NLRP3 activation.



Experimental Workflow



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